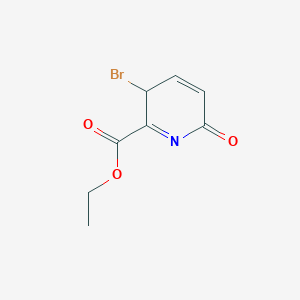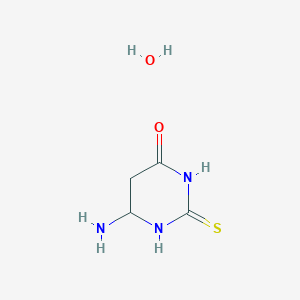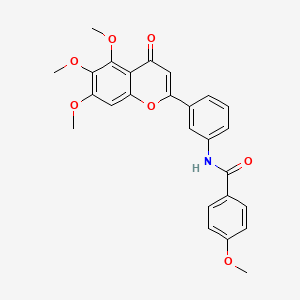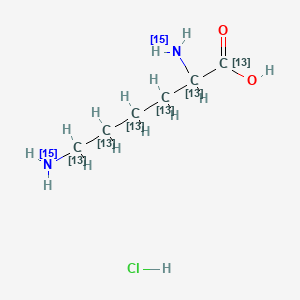
ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate is a heterocyclic organic compound with a pyridine ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate typically involves the bromination of ethyl 6-oxo-3H-pyridine-2-carboxylate. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 6-oxo-3H-pyridine-2-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of more oxidized derivatives, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products:
Substitution: Formation of ethyl 3-azido-6-oxo-3H-pyridine-2-carboxylate or ethyl 3-thiocyanato-6-oxo-3H-pyridine-2-carboxylate.
Reduction: Formation of ethyl 6-oxo-3H-pyridine-2-carboxylate.
Oxidation: Formation of more oxidized pyridine derivatives.
科学研究应用
Ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate largely depends on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
相似化合物的比较
- Ethyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate
- Ethyl 3-iodo-6-oxo-3H-pyridine-2-carboxylate
- Ethyl 3-fluoro-6-oxo-3H-pyridine-2-carboxylate
Comparison: Ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties. Compared to its chloro, iodo, and fluoro analogs, the bromo derivative often exhibits different reactivity patterns in substitution and reduction reactions. The size and electronegativity of the bromine atom also influence the compound’s binding affinity in biological systems, making it a valuable tool in drug design and development.
属性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC 名称 |
ethyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-5H,2H2,1H3 |
InChI 键 |
UHBJVYIWNYWNOK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=O)C=CC1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)
![4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide](/img/structure/B12365703.png)




![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)


